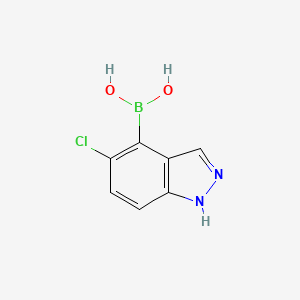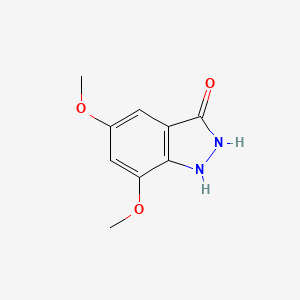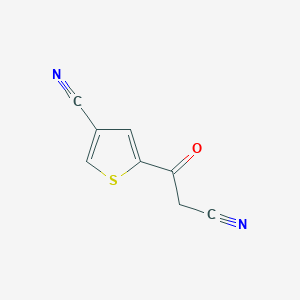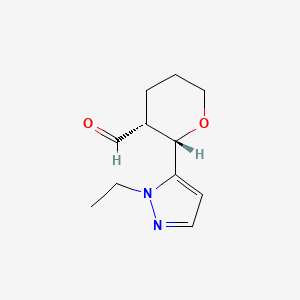
(5-chloro-1H-indazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-1H-indazol-4-yl)boronic acid is a boronic acid derivative with the molecular formula C7H6BClN2O2 It is a heterocyclic compound containing both an indazole ring and a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indazol-4-yl)boronic acid typically involves the reaction of 5-chloro-1H-indazole with a boronic acid derivative. One common method includes the use of palladium-catalyzed borylation reactions. For example, 5-chloro-1H-indazole can be reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate in ethanol. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
(5-chloro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium phosphate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Indazoles: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(5-chloro-1H-indazol-4-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Material Science: Used in the development of novel materials with unique properties.
Biological Research: Investigated for its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of (5-chloro-1H-indazol-4-yl)boronic acid is primarily related to its ability to interact with biological targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The indazole ring can also interact with various molecular targets, contributing to its bioactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole-5-boronic acid: Similar structure but lacks the chlorine substituent.
5-methyl-1H-indazole-4-boronic acid: Contains a methyl group instead of a chlorine atom.
Uniqueness
(5-chloro-1H-indazol-4-yl)boronic acid is unique due to the presence of both a chlorine atom and a boronic acid group on the indazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C7H6BClN2O2 |
|---|---|
Molekulargewicht |
196.40 g/mol |
IUPAC-Name |
(5-chloro-1H-indazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3,12-13H,(H,10,11) |
InChI-Schlüssel |
JOGLYPBOPLQGMQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC2=C1C=NN2)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)

![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)

![4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol](/img/structure/B11757810.png)

![tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757841.png)

